(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide
Overview
Description
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features multiple chiral centers and hydroxyl groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate fatty acid derivatives and introduce the hydroxyl groups through selective oxidation reactions. The amide bond formation can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high stereoselectivity and yield. Enzymatic methods can be employed to introduce the chiral centers with high precision, followed by chemical modifications to introduce the necessary functional groups.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The double bond in the octadecene chain can be reduced to a single bond using hydrogenation catalysts such as Pd/C (palladium on carbon).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Tosyl chloride (TsCl) with a base like pyridine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Tosylates or other substituted derivatives.
Scientific Research Applications
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in cell signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and amide bond allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. This compound may also integrate into lipid bilayers, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2,3-dihydroxybutanoic acid: Another compound with multiple chiral centers and hydroxyl groups.
(2R,3S)-2,3-dihydroxybutanoic acid: A stereoisomer of the above compound with different spatial arrangement of the hydroxyl groups.
Uniqueness
What sets (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide apart is its long hydrocarbon chain with a double bond, combined with the specific stereochemistry of its chiral centers. This unique structure allows it to interact with biological membranes and proteins in ways that other similar compounds cannot, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-37(42)38(43)39-35(34-40)36(41)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h30,32,35-37,40-42H,3-29,31,33-34H2,1-2H3,(H,39,43)/b32-30+/t35-,36+,37-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYLSUZUMMPFNC-GBPFXZCASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H75NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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